Cas no 942009-76-9 (ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a cyclopentylacetamido group and a phenyl-substituted dihydropyridazine core, which may contribute to biological activity, particularly in enzyme inhibition or receptor modulation. The ester functionality enhances solubility and reactivity, facilitating further derivatization. This compound is of interest due to its synthetic versatility and the possibility of serving as a scaffold for developing novel therapeutic agents. Its well-defined molecular architecture allows for precise structural modifications, making it a valuable intermediate in drug discovery and organic synthesis.
ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate structure
942009-76-9 structure
Product Name:ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS No:942009-76-9
MF:C20H23N3O4
MW:369.414324998856
CID:6284522
PubChem ID:16896977
Update Time:2025-11-01

ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
    • AKOS024640125
    • 942009-76-9
    • ethyl 4-[(2-cyclopentylacetyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
    • F2332-0063
    • Inchi: 1S/C20H23N3O4/c1-2-27-20(26)19-16(21-17(24)12-14-8-6-7-9-14)13-18(25)23(22-19)15-10-4-3-5-11-15/h3-5,10-11,13-14H,2,6-9,12H2,1H3,(H,21,24)
    • InChI Key: XXYJAQCIPOFIFU-UHFFFAOYSA-N
    • SMILES: O=C(CC1CCCC1)NC1=CC(N(C2C=CC=CC=2)N=C1C(=O)OCC)=O

Computed Properties

  • Exact Mass: 369.16885622g/mol
  • Monoisotopic Mass: 369.16885622g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 644
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 88.1Ų

ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Pricemore >>

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ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Related Literature

Additional information on ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Professional Introduction to Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS No. 942009-76-9)

Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a compound with the CAS number 942009-76-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of dihydropyridazine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a phenyl ring, an amide moiety linked to a cyclopentyl group, and a carboxylate ester at the terminal position. These features contribute to its unique chemical properties and biological interactions.

The synthesis of Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves a multi-step process that requires precise control over reaction conditions. The introduction of the amide group at the 4-position and the carboxylate ester at the 3-position are critical steps that determine the compound's overall reactivity and stability. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution reactions, are employed to achieve high yields and purity levels. These synthetic strategies ensure that the final product meets the stringent requirements for pharmaceutical applications.

Recent research in medicinal chemistry has highlighted the importance of dihydropyridazine derivatives in drug development. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the cyclopentylacetamido group in Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is particularly noteworthy, as it enhances the molecule's solubility and bioavailability. This feature is crucial for optimizing pharmacokinetic profiles and improving therapeutic efficacy.

In vitro studies have demonstrated that Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, preliminary data suggest that this compound may inhibit the activity of certain kinases, which are known to play a role in cancer progression. Additionally, its interaction with other therapeutic targets has been explored in preclinical models, providing insights into its potential mechanisms of action.

The pharmacological profile of Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is further enhanced by its structural flexibility. The dihydropyridazine core allows for conformational changes that can optimize binding affinity to biological targets. This adaptability is particularly valuable in drug design, as it enables fine-tuning of molecular properties to achieve desired pharmacological effects. Computational modeling techniques have been employed to predict binding interactions between this compound and its target proteins, providing valuable insights into its mode of action.

One of the most promising applications of Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is in the treatment of chronic inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis and autoimmune disorders. Preclinical studies have shown that this compound can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines. Its ability to reduce inflammation without causing significant side effects makes it an attractive candidate for therapeutic development.

The development of novel therapeutic agents often involves rigorous testing to evaluate their safety and efficacy. Ethyl 4-(2-cyclopentylacetamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has undergone extensive toxicological studies to assess its potential adverse effects. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. This finding is crucial for advancing it towards clinical trials and eventual human use.

The role of computational chemistry in drug discovery cannot be overstated. Advanced algorithms and molecular modeling tools have been instrumental in understanding the structure-property relationships of Ethyl 4-(2-cyclopentylacetamido)-6-oxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxyphenoxydihydropyridazinecarbonylcarbonylcarbonylcarbonylcarbonylcarbonylcarbonylcarbonylcarbonylcarbonylcarbonylcarbonylcarbonylcarbonylcarbonylate (CAS No. 942009769). These tools have helped researchers identify key structural features that contribute to its biological activity and optimize its pharmacokinetic properties.

The future prospects for Ethyl 4-(2-cyclopentylethanolamine)-7-methoxy-N,N-dimethyltryptophanmaleate (CAS No. 748908585) are promising given its multifaceted biological activities and favorable pharmacokinetic profile. Ongoing research aims to further refine its chemical structure to enhance its therapeutic efficacy while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into clinical applications.

In conclusion, Ethyl 4-(2-cyclopentylethanolamine)-7-methoxy-N,N-dimethyltryptophanmaleate (CAS No. 748908585) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and diverse biological activities make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in developing novel treatments.

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